

physical and chemical properties of 4-hydroxy-3,3-dimethylbutan-2-one

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Compound of Interest

Compound Name: 4-Hydroxy-3,3-dimethylbutan-2-one

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An In-depth Technical Guide to **4-hydroxy-3,3-dimethylbutan-2-one** for Researchers and Drug Development Professionals

Introduction

4-hydroxy-3,3-dimethylbutan-2-one is a bifunctional organic molecule that has garnered interest within the scientific community for its utility as a versatile chemical intermediate.^[1] Possessing both a hydroxyl and a ketone functional group, this compound serves as a valuable building block in the synthesis of more complex molecular architectures.^[2] Its structural features allow for a wide range of chemical transformations, making it a precursor of interest in the development of novel pharmaceuticals and agrochemicals.^{[1][2]} This guide provides a comprehensive overview of the physical and chemical properties of **4-hydroxy-3,3-dimethylbutan-2-one**, its spectroscopic signature, synthetic accessibility, and reactivity, with a focus on its applications for professionals in research and drug development.

Chemical Identity and Structure

A clear understanding of the chemical identity of **4-hydroxy-3,3-dimethylbutan-2-one** is fundamental for its application in a research setting.

- IUPAC Name: **4-hydroxy-3,3-dimethylbutan-2-one**^[3]
- CAS Number: 13013-35-7

- Molecular Formula: C₆H₁₂O₂[\[3\]](#)
- Synonyms: 4-hydroxy-3,3-dimethyl-2-butanone, 3,3-dimethyl-4-hydroxy-2-butanone[\[3\]](#)

Structural Representations:

- SMILES: CC(=O)C(C)(C)CO[\[3\]](#)
- InChI: InChI=1S/C6H12O2/c1-5(8)6(2,3)4-7/h7H,4H2,1-3H3[\[3\]](#)

Physicochemical Properties

The physical and chemical properties of **4-hydroxy-3,3-dimethylbutan-2-one** are summarized in the table below. These properties are crucial for designing experimental conditions, such as solvent selection and reaction temperature.

Property	Value	Source
Molecular Weight	116.16 g/mol	[3]
Appearance	Liquid (at standard conditions)	[4]
XLogP3	0.1	[3]
Exact Mass	116.083729621 Da	[3]
Monoisotopic Mass	116.083729621 Da	[3]
Topological Polar Surface Area	37.3 Å ²	[3]
Heavy Atom Count	8	[5]
Complexity	94.7	[3]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	2	[5]
Rotatable Bond Count	2	[3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the verification of the identity and purity of **4-hydroxy-3,3-dimethylbutan-2-one**. Below are the expected spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is predicted to show three distinct signals: a singlet for the methyl protons of the acetyl group, a singlet for the six equivalent protons of the gem-dimethyl groups, a singlet for the methylene protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl proton.
- ^{13}C NMR: The carbon NMR spectrum is expected to display five signals corresponding to the carbonyl carbon, the quaternary carbon, the methylene carbon, the gem-dimethyl carbons, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong, sharp absorption band around 1710 cm^{-1} corresponding to the C=O stretching of the ketone and a broad absorption band in the region of 3400 cm^{-1} due to the O-H stretching of the hydroxyl group.^[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M^+) at m/z 116. Prominent fragmentation patterns would include the loss of a methyl group (m/z 101) and an acetyl group (m/z 73). Gas chromatography-mass spectrometry (GC-MS) data for this compound is available in public databases.^[3]

Experimental Protocol for Spectroscopic Analysis

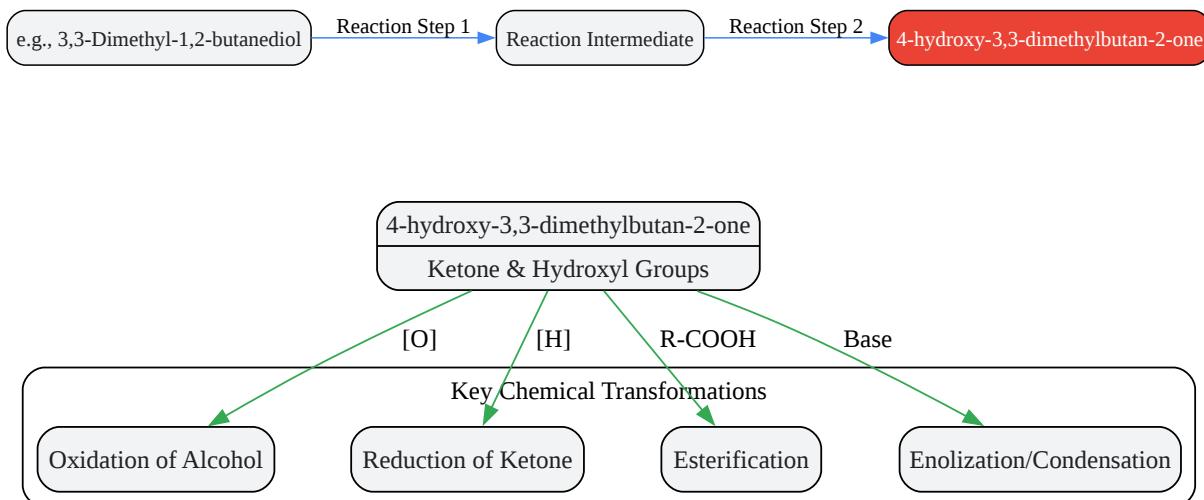
- Sample Preparation: Dissolve approximately 10-20 mg of **4-hydroxy-3,3-dimethylbutan-2-one** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- NMR Spectroscopy:
 - Acquire ^1H NMR spectra on a 400 MHz or higher field spectrometer.
 - Acquire ^{13}C NMR spectra using a proton-decoupled pulse sequence.

- IR Spectroscopy:
 - Acquire the IR spectrum using a neat liquid sample between two salt plates (NaCl or KBr) or as a thin film on a single salt plate.
- Mass Spectrometry:
 - Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Synthesis and Reactivity

General Synthesis Workflow

A plausible synthetic route to **4-hydroxy-3,3-dimethylbutan-2-one** can be envisioned through the aldol condensation of acetone and formaldehyde, followed by subsequent reactions. A more direct approach could involve the oxidation of a corresponding diol. The following diagram illustrates a conceptual synthetic pathway.



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Sources

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